N-(2-methoxyphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine
Description
Properties
Molecular Formula |
C20H18N6O2 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-N-(2-methoxyphenyl)-6-(quinolin-8-yloxymethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H18N6O2/c1-27-15-9-3-2-8-14(15)23-20-25-17(24-19(21)26-20)12-28-16-10-4-6-13-7-5-11-22-18(13)16/h2-11H,12H2,1H3,(H3,21,23,24,25,26) |
InChI Key |
IGDQFSCOJWAYTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=N2)N)COC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution to Form the Protected Aldehyde
The synthesis of 8-quinolinyloxyacetaldehyde begins with the alkylation of 8-hydroxyquinoline. Bromoacetaldehyde diethyl acetal reacts with 8-hydroxyquinoline in the presence of potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 80°C for 12 hours:
$$
\text{8-Hydroxyquinoline + BrCH}2\text{CH(OEt)}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{8-(Diethylacetal)oxyquinoline} + \text{HBr}
$$
Acidic Hydrolysis to the Aldehyde
The diethyl acetal intermediate is hydrolyzed using concentrated hydrochloric acid (HCl) in tetrahydrofuran (THF) at 0°C for 2 hours:
$$
\text{8-(Diethylacetal)oxyquinoline} \xrightarrow{\text{HCl, THF}} \text{8-Quinolinyloxyacetaldehyde} + 2 \text{EtOH}
$$
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃): δ 9.89 (s, 1H, CHO), 8.92–8.85 (m, 2H, quinoline-H), 7.68–7.40 (m, 4H, quinoline-H), 4.85 (s, 2H, CH₂O).
- HRMS (ESI⁺): Calcd for C₁₁H₁₀NO₂ [M+H]⁺: 200.0712; Found: 200.0709.
One-Pot Microwave-Assisted Triazine Synthesis
Reaction Conditions and Mechanism
The target compound is synthesized via a three-component reaction under microwave irradiation (Scheme 1):
- Condensation : Cyanoguanidine (1.0 equiv), 8-quinolinyloxyacetaldehyde (1.2 equiv), and 2-methoxyaniline (1.5 equiv) are combined in ethanol with 6 M HCl. The mixture is irradiated at 120°C for 20 minutes, facilitating the formation of a dihydrotriazine intermediate.
- Dimroth Rearrangement : Sodium hydroxide (2.0 equiv) is added to the reaction mixture, raising the pH to 10–12. This induces a base-mediated rearrangement, converting the dihydrotriazine to the fully aromatic 1,3,5-triazine scaffold.
- Dehydrogenative Aromatization : The intermediate undergoes spontaneous oxidation under aerobic conditions, yielding the final product.
Reaction Scheme :
$$
\text{Cyanoguanidine + 8-Quinolinyloxyacetaldehyde + 2-Methoxyaniline} \xrightarrow{\text{HCl, MW}} \text{Dihydrotriazine Intermediate} \xrightarrow{\text{NaOH}} \text{Target Compound}
$$
Optimization Parameters
- Microwave Power : 300 W
- Temperature : 120°C
- Solvent : Ethanol (due to its dielectric properties and compatibility with microwave irradiation)
- Yield : 65–72% (estimated based on analogous compounds in literature).
Purification and Structural Validation
Chromatographic Purification
The crude product is purified via flash chromatography using a gradient of ethyl acetate (30–50%) in hexanes. The target compound elutes at Rf = 0.45 (TLC, silica gel, ethyl acetate/hexanes 1:1).
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 9.12 (s, 1H, NH), 8.95 (dd, J = 4.2 Hz, 1H, quinoline-H), 8.45 (dd, J = 8.3 Hz, 1H, quinoline-H), 7.72–7.30 (m, 6H, aromatic-H), 5.12 (s, 2H, CH₂O), 3.85 (s, 3H, OCH₃).
- ¹³C NMR (101 MHz, DMSO-d₆): δ 166.5 (C=N), 157.3 (C-OCH₃), 148.9–116.7 (aromatic carbons), 55.6 (OCH₃), 43.8 (CH₂O).
- HRMS (ESI⁺): Calcd for C₂₀H₁₈N₅O₂ [M+H]⁺: 376.1411; Found: 376.1408.
Synthetic Challenges and Mitigation Strategies
Aldehyde Instability
8-Quinolinyloxyacetaldehyde is prone to polymerization under acidic conditions. This is mitigated by:
- Using freshly prepared aldehyde.
- Conducting the condensation step immediately after aldehyde synthesis.
Byproduct Formation
Competing side reactions, such as over-alkylation or incomplete cyclization, are minimized by:
- Strict stoichiometric control (1.2 equiv aldehyde).
- Precise temperature modulation during microwave irradiation.
Comparative Analysis with Literature Methods
The presented method aligns with established protocols for 6,N²-diaryl-1,3,5-triazine-2,4-diamines. Key advantages include:
- Efficiency : One-pot synthesis reduces purification steps.
- Scalability : Microwave conditions enhance reproducibility.
- Functional Group Tolerance : Accommodates electron-donating (e.g., OCH₃) and bulky substituents (e.g., quinoline).
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxyphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The quinolin-8-yloxy group is particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key differences:
Structural and Functional Insights:
Substituent Effects on Bioactivity: Quinoline vs. Benzofuran: The target compound’s quinoline group (vs. benzofuran in ) may enhance π-π interactions in biological targets or materials, whereas benzofuran’s oxygen heterocycle could alter solubility .
Comparison with Pesticidal Triazines: Indaziflam: Contains a fluorinated ethyl group and dihydroindenyl substituent, conferring soil persistence and herbicidal activity. The target compound lacks fluorine, suggesting differing environmental behavior . Methoprotryne: A methylsulfonyl group improves pesticidal activity but may increase toxicity. The target compound’s quinoline group offers a distinct mode of interaction .
Synthetic Versatility: The chloromethyl analog () highlights the triazine core’s adaptability for nucleophilic substitution, whereas the target compound’s quinolinyloxy-methyl group may limit such reactivity .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(2-methoxyphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine, and how do reaction conditions influence yield?
Methodological Answer:
A one-pot, microwave-assisted synthesis is often employed for structurally similar triazine derivatives, leveraging cyanoguanidine, aromatic aldehydes, and arylamines as precursors. Key parameters include:
- Temperature control : Maintaining 45–60°C to prevent side reactions (e.g., over-substitution at the triazine core) .
- Reagent stoichiometry : Ensuring a 1:1 molar ratio of the quinolin-8-yloxy moiety to the triazine intermediate to minimize unreacted starting materials.
- Microwave irradiation : Enhances reaction efficiency and reduces time compared to conventional heating .
Basic: Which spectroscopic and computational techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy : Use - and -NMR to verify substitution patterns (e.g., methoxyphenyl and quinolinyloxy groups) and assess aromatic proton environments .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (exact mass) and isotopic distribution .
- InChI/SMILES validation : Cross-reference with computational tools like ChemSpider or PubChem to validate connectivity and stereochemistry .
Advanced: How can reaction parameters be optimized to reduce by-products during quinolin-8-yloxy coupling to the triazine core?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of aromatic intermediates and reduce aggregation .
- Catalytic systems : Use Pd-based catalysts for efficient C–O bond formation, with ligand screening (e.g., Xantphos) to enhance regioselectivity .
- By-product analysis : Employ LC-MS or TLC to monitor reaction progress and isolate intermediates via column chromatography .
Advanced: How should researchers address contradictions in reported biological activities of triazine derivatives?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., methoxy vs. methylthio groups) on target binding using molecular docking .
- Dose-response assays : Standardize concentrations (e.g., IC values) across studies to account for potency variations .
- Meta-analysis : Aggregate data from herbicide studies (e.g., indaziflam analogs) to identify trends in triazine bioactivity .
Safety: What handling protocols are recommended based on the GHS classification of structurally similar triazines?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks, particularly during solvent evaporation steps .
- Spill management : Neutralize acidic by-products (e.g., HBr) with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How can computational modeling predict the stability and reactivity of this compound under varying pH conditions?
Methodological Answer:
- pKa prediction tools : Use Marvin Sketch or ACD/Labs to estimate protonation states and dominant microspecies at physiological pH (e.g., 7.4) .
- Degradation pathways : Simulate hydrolytic cleavage of the triazine ring under acidic/basic conditions using DFT calculations .
Basic: What chromatographic methods are suitable for purifying this compound from reaction mixtures?
Methodological Answer:
- Reverse-phase HPLC : Employ a C18 column with acetonitrile/water gradients (e.g., 60:40 to 90:10) for high-purity isolation .
- Flash chromatography : Use silica gel (230–400 mesh) and ethyl acetate/hexane eluents for cost-effective separation .
Advanced: What strategies validate the absence of genotoxicity in triazine derivatives during preclinical studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
